molecular formula C15H13ClO3 B14762989 4-(Benzyloxy)-2-chloro-3-methylbenzoic acid

4-(Benzyloxy)-2-chloro-3-methylbenzoic acid

Cat. No.: B14762989
M. Wt: 276.71 g/mol
InChI Key: XYFKIXPDOLTYHY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-3-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chloro-3-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenolic compounds.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-chloro-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

2-chloro-3-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13ClO3/c1-10-13(8-7-12(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

XYFKIXPDOLTYHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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